molecular formula C19H23N5O2S B12248742 4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12248742
M. Wt: 385.5 g/mol
InChI Key: RKQVLGPUPSSJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles. This compound is characterized by its unique structure, which includes a cyclopropyl group, a benzothiazole moiety, and a piperidine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized by reacting 2-aminothiophenol with 4-methoxybenzaldehyde under acidic conditions . The resulting benzothiazole is then coupled with piperidine through a nucleophilic substitution reaction.

Next, the cyclopropyl group is introduced via a cyclopropanation reaction, typically using a diazo compound as the cyclopropanating agent. The final step involves the formation of the triazole ring, which can be achieved by reacting the intermediate with hydrazine and a suitable aldehyde under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-cyclopropyl-3-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

4-cyclopropyl-5-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C19H23N5O2S/c1-22-19(25)24(13-6-7-13)17(21-22)12-8-10-23(11-9-12)18-20-16-14(26-2)4-3-5-15(16)27-18/h3-5,12-13H,6-11H2,1-2H3

InChI Key

RKQVLGPUPSSJIH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.